molecular formula C16H23ClN2O2 B11800444 Benzyl 3-(amino(cyclopropyl)methyl)pyrrolidine-1-carboxylate hydrochloride

Benzyl 3-(amino(cyclopropyl)methyl)pyrrolidine-1-carboxylate hydrochloride

Cat. No.: B11800444
M. Wt: 310.82 g/mol
InChI Key: HGKOOHZVPLDXSO-UHFFFAOYSA-N
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Description

Benzyl 3-(amino(cyclopropyl)methyl)pyrrolidine-1-carboxylate hydrochloride is a chemical compound with a unique structure that includes a pyrrolidine ring, a benzyl group, and a cyclopropylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(amino(cyclopropyl)methyl)pyrrolidine-1-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a pyrrolidine derivative with a benzyl halide in the presence of a base to form the benzylated pyrrolidine. This intermediate is then reacted with a cyclopropylmethylamine under appropriate conditions to introduce the cyclopropylmethyl group. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(amino(cyclopropyl)methyl)pyrrolidine-1-carboxylate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclopropylmethyl groups using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or cyclopropylmethyl derivatives.

Scientific Research Applications

Benzyl 3-(amino(cyclopropyl)methyl)pyrrolidine-1-carboxylate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl 3-(amino(cyclopropyl)methyl)pyrrolidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or altering its function. The cyclopropylmethyl group can provide steric hindrance, affecting the binding affinity and selectivity of the compound. The benzyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 3-aminopyrrolidine-1-carboxylate hydrochloride: Similar structure but lacks the cyclopropylmethyl group.

    Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride: Contains a piperidine ring instead of a pyrrolidine ring.

    Indole derivatives: Share some structural features but have different functional groups and biological activities.

Uniqueness

Benzyl 3-(amino(cyclopropyl)methyl)pyrrolidine-1-carboxylate hydrochloride is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties

Biological Activity

Benzyl 3-(amino(cyclopropyl)methyl)pyrrolidine-1-carboxylate hydrochloride, with the CAS number 1363405-70-2, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

  • Molecular Formula : C₁₆H₂₃ClN₂O₂
  • Molecular Weight : 310.82 g/mol
  • Purity : ≥ 98% .

The biological activity of this compound can be attributed to its structural characteristics, which include a pyrrolidine ring and a cyclopropyl group. These features are known to enhance interaction with biological targets, particularly in antimicrobial applications.

Antibacterial Activity

Recent studies have demonstrated that pyrrolidine derivatives exhibit significant antibacterial properties. For instance, a study evaluating various alkaloids found that certain pyrrolidine derivatives displayed effective inhibition against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

Compound NameMIC (mg/mL)Target Bacteria
Compound 12a0.0195E. coli
Compound 150.0048Bacillus mycoides
Benzyl DerivativeTBDS. aureus, E. coli

The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of these compounds, suggesting that modifications to the pyrrolidine structure can enhance antibacterial potency .

Antifungal Activity

In addition to antibacterial effects, this compound has been evaluated for antifungal properties. Studies have shown that certain derivatives can inhibit fungal growth, particularly against strains like Candida albicans. The structure-activity relationship (SAR) analysis indicates that specific substitutions on the pyrrolidine ring significantly influence antifungal efficacy .

Case Study: Antifungal Efficacy

A case study involving various pyrrolidine derivatives revealed that compounds with halogen substituents exhibited enhanced antifungal activity compared to their non-substituted counterparts. This highlights the importance of chemical modifications in developing effective antifungal agents .

Cytotoxicity and Cancer Research

The compound's potential in cancer therapy has also been investigated. Research indicates that certain pyrrolidine derivatives can induce cytotoxicity in cancer cell lines, suggesting a possible role in cancer treatment strategies. For example, compounds similar to benzyl 3-(amino(cyclopropyl)methyl)pyrrolidine-1-carboxylate have shown promise in inducing apoptosis in hypopharyngeal tumor cells .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Compound NameCell LineIC₅₀ (µM)
Benzyl DerivativeFaDu (hypopharyngeal)TBD

Properties

Molecular Formula

C16H23ClN2O2

Molecular Weight

310.82 g/mol

IUPAC Name

benzyl 3-[amino(cyclopropyl)methyl]pyrrolidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C16H22N2O2.ClH/c17-15(13-6-7-13)14-8-9-18(10-14)16(19)20-11-12-4-2-1-3-5-12;/h1-5,13-15H,6-11,17H2;1H

InChI Key

HGKOOHZVPLDXSO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2CCN(C2)C(=O)OCC3=CC=CC=C3)N.Cl

Origin of Product

United States

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